4-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine
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Overview
Description
4-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the fourth position, a nitro group at the third position, and a dimethylamino group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine typically involves the following steps:
Cyclopropoxylation: The cyclopropoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclopropylating agent reacts with the nitro-substituted pyridine derivative.
Dimethylation: The dimethylamino group is introduced through alkylation reactions, often using dimethylamine and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-Cyclopropoxy-N,N-dimethyl-3-aminopyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
N,4-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the cyclopropoxy group and has a different substitution pattern.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-3-nitropyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-9(13(14)15)8(5-6-11-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
WTMAKAZCCONFNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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